Benzaldehyde, 4-hydroxy-, oxime
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Overview
Description
4-Hydroxybenzaldehyde oxime is an organic compound with the molecular formula C7H7NO2 It is a derivative of 4-hydroxybenzaldehyde, where the aldehyde group is converted to an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybenzaldehyde oxime can be synthesized from 4-hydroxybenzaldehyde through a reaction with hydroxylamine hydrochloride. This reaction typically occurs in an aqueous medium, often using mineral water as a solvent, at room temperature. The process is catalyst-free, making it environmentally friendly and economical .
Industrial Production Methods: While specific industrial production methods for 4-hydroxybenzaldehyde oxime are not extensively documented, the general approach involves the same reaction with hydroxylamine hydrochloride. The use of green chemistry principles, such as using water as a solvent, is emphasized to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted oximes
Scientific Research Applications
4-Hydroxybenzaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a reagent in analytical chemistry .
Mechanism of Action
The mechanism of action of 4-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. For instance, it can act as an antioxidant by scavenging free radicals. It may also inhibit certain enzymes, contributing to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but its ability to interact with biological molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
- Benzaldehyde oxime
- 2-Hydroxybenzaldehyde oxime
- 3-Hydroxybenzaldehyde oxime
Comparison: 4-Hydroxybenzaldehyde oxime is unique due to the presence of the hydroxyl group at the para position, which influences its reactivity and properties. Compared to its isomers, it may exhibit different biological activities and chemical behaviors, making it a distinct compound of interest in various research fields .
Properties
CAS No. |
60221-53-6 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H/b8-5- |
InChI Key |
LJEARAFLOCEYHX-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\O)O |
Canonical SMILES |
C1=CC(=CC=C1C=NO)O |
Origin of Product |
United States |
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